molecular formula C13H19NO4 B2764029 N-[(4-hydroxyoxan-4-yl)methyl]-2,5-dimethylfuran-3-carboxamide CAS No. 1351591-51-9

N-[(4-hydroxyoxan-4-yl)methyl]-2,5-dimethylfuran-3-carboxamide

Cat. No.: B2764029
CAS No.: 1351591-51-9
M. Wt: 253.298
InChI Key: VHLAVXCAHAAEJY-UHFFFAOYSA-N
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Description

N-[(4-hydroxyoxan-4-yl)methyl]-2,5-dimethylfuran-3-carboxamide is a complex organic compound with potential applications in various fields, including pharmaceuticals, material sciences, and industrial research. Its unique structure, which includes a tetrahydropyran ring and a furan ring, contributes to its distinctive chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-hydroxyoxan-4-yl)methyl]-2,5-dimethylfuran-3-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Tetrahydropyran Ring: The starting material, 4-hydroxytetrahydro-2H-pyran, is synthesized through the hydrogenation of 4-hydroxy-2H-pyran.

    Attachment of the Methyl Group: The hydroxyl group on the tetrahydropyran ring is then reacted with methyl iodide in the presence of a base to form the methyl ether.

    Formation of the Furan Ring: The furan ring is synthesized separately through the cyclization of a suitable precursor, such as 2,5-dimethylfuran.

    Coupling Reaction: The final step involves coupling the tetrahydropyran and furan rings through an amide bond formation using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[(4-hydroxyoxan-4-yl)methyl]-2,5-dimethylfuran-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the amide group to an amine.

    Substitution: The hydroxyl group on the tetrahydropyran ring can undergo nucleophilic substitution reactions with halides or other electrophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), Sodium borohydride (NaBH4)

    Substitution: Methyl iodide (CH3I), Sodium hydride (NaH)

Major Products

    Oxidation: Carboxylic acids, Ketones

    Reduction: Amines

    Substitution: Methyl ethers, Alkylated derivatives

Scientific Research Applications

N-[(4-hydroxyoxan-4-yl)methyl]-2,5-dimethylfuran-3-carboxamide has diverse scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of complex organic compounds.

Mechanism of Action

The mechanism of action of N-[(4-hydroxyoxan-4-yl)methyl]-2,5-dimethylfuran-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating receptor activity to influence cellular signaling pathways.

    Altering Gene Expression: Affecting the expression of genes related to cell growth, differentiation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • Tetrahydro-4-hydroxy-2H-pyran-4-carboxylic acid methyl ester
  • 2H-Pyran-2-one, tetrahydro-4-methyl-
  • N-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)quinoxaline-2-carboxamide

Uniqueness

N-[(4-hydroxyoxan-4-yl)methyl]-2,5-dimethylfuran-3-carboxamide stands out due to its unique combination of a tetrahydropyran ring and a furan ring, which imparts distinctive chemical properties and reactivity. This structural uniqueness makes it valuable for specific applications in scientific research and industry.

Properties

IUPAC Name

N-[(4-hydroxyoxan-4-yl)methyl]-2,5-dimethylfuran-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO4/c1-9-7-11(10(2)18-9)12(15)14-8-13(16)3-5-17-6-4-13/h7,16H,3-6,8H2,1-2H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHLAVXCAHAAEJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)C(=O)NCC2(CCOCC2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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